molecular formula C6H14O8S2 B13387100 Dimesyl-meso-erythritol CAS No. 13308-13-9

Dimesyl-meso-erythritol

Cat. No.: B13387100
CAS No.: 13308-13-9
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-OLQVQODUSA-N
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Description

Dimesyl-meso-erythritol is a derivative of meso-erythritol (C₄H₁₀O₄, CAS 149-32-6), a tetraol with a meso configuration, where two hydroxyl groups are replaced by mesyl (methanesulfonyl, SO₂CH₃) groups . The meso designation arises from its stereochemical symmetry, as defined by IUPAC nomenclature rules, which mandate the inclusion of the "meso" prefix for erythritol and its derivatives . The addition of mesyl groups enhances its reactivity, making it valuable as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions or as a protecting group in complex syntheses .

Key properties of meso-erythritol, the parent compound, include a molecular weight of 122.1 g/mol, solubility in polar solvents like DMSO, and stability under refrigeration (2–8°C) or freezing conditions (-20°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .

Industrial Production Methods

In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution

  • Alcoholysis : Replacement of mesyl groups with alkoxy groups under alkaline conditions.
    Example:

    Dimesyl-meso-erythritol+ROHBaseDi-OR-meso-erythritol+2MsOH\text{this compound} + \text{ROH} \xrightarrow{\text{Base}} \text{Di-OR-meso-erythritol} + 2\text{MsOH}

    This reaction is analogous to sulfonate ester transformations in polyols .

Elimination Reactions

  • Dehydration : Under strongly basic conditions (e.g., NaOH), mesyl groups facilitate β-elimination to form alkenes. For meso-erythritol derivatives, this could yield conjugated dienes .
    Example:

    This compoundBaseButadiene derivative+2MsOH+H2O\text{this compound} \xrightarrow{\text{Base}} \text{Butadiene derivative} + 2\text{MsOH} + \text{H}_2\text{O}

Catalytic Deoxydehydration (DODH)

This compound may undergo DODH in the presence of Re-based catalysts (e.g., ReOx_x-Pd/CeOx_x), a process observed in erythritol derivatives . This reaction removes vicinal hydroxyl groups (or their sulfonate equivalents) to form alkenes:

This compound+H2ReOx-Pd/CeOx1,3-Butadiene+2MsOH+H2O\text{this compound} + \text{H}_2 \xrightarrow{\text{ReO}_x\text{-Pd/CeO}_x} \text{1,3-Butadiene} + 2\text{MsOH} + \text{H}_2\text{O}

Key factors:

  • Selectivity depends on catalyst composition and reaction time (prolonged exposure leads to over-reduction) .

  • Turnover numbers (TON) >104^4 have been reported for similar systems .

Cyclization and Ketal Formation

In ketone-rich solvents (e.g., methyl isobutyl ketone, MIBK), meso-erythritol derivatives form cyclic ketals. For this compound, this could yield five-membered rings:

This compound+KetoneH-beta zeolite1,4-Erythritan ketal+2MsOH\text{this compound} + \text{Ketone} \xrightarrow{\text{H-beta zeolite}} \text{1,4-Erythritan ketal} + 2\text{MsOH}

  • Conditions : 170°C, autogenous pressure .

  • Yield : ~87% for analogous erythritol ketals .

Hydrogenolysis

Hydrogenolytic cleavage of sulfonate esters is feasible over Ir-ReOx_x/SiO2_2 catalysts, producing alkanes or alcohols:

This compound+4H2Ir-ReOx/SiO21,4-Butanediol+2MsOH\text{this compound} + 4\text{H}_2 \xrightarrow{\text{Ir-ReO}_x/\text{SiO}_2} \text{1,4-Butanediol} + 2\text{MsOH}

  • Selectivity : ~25% for 1,4-butanediol; longer reaction times favor 1-butanol .

Acid-Catalyzed Transformations

In acidic media, this compound may undergo:

  • Deprotection : Hydrolysis of mesyl groups to regenerate meso-erythritol.

  • Cyclodehydration : Formation of tetrahydrofuran derivatives.

Scientific Research Applications

Tresulfan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares dimesyl-meso-erythritol with structurally analogous erythritol derivatives, focusing on substituents, molecular weight, and applications:

Compound Molecular Formula Substituent Groups Molecular Weight (g/mol) Key Applications
This compound C₄H₈O₆S₂ Two mesyl (-SO₂CH₃) groups 280.1* Synthetic intermediate, protecting groups
meso-Erythritol C₄H₁₀O₄ Four hydroxyl (-OH) groups 122.1 Excipient, food additive, biochemical studies
D-erythritol phosphate (EP) C₄H₉O₇P One phosphate (-PO₄³⁻) group 200.1 Substrate in enzymatic assays
D-methylthreitol phosphate (MTP) C₅H₁₁O₇P Methyl and phosphate groups 214.1 Inhibitor studies in MEP pathway
D-ethylerythritol phosphate (EEP) C₆H₁₃O₇P Ethyl and phosphate groups 228.1 Kinetic analysis of enzymatic binding

*Theoretical calculation based on meso-erythritol (122.1 g/mol) + 2 mesyl groups (2 × 79 g/mol).

Reactivity and Stability

  • This compound : The mesyl groups act as excellent leaving groups, facilitating nucleophilic substitutions. Its stability in DMSO solutions is comparable to other sulfonated derivatives, requiring storage at -20°C to prevent degradation .
  • Phosphate Derivatives (EP, MTP, EEP) : These compounds exhibit polar characteristics due to the phosphate group, enhancing solubility in aqueous buffers. However, they are prone to hydrolysis under acidic conditions, limiting their shelf life compared to sulfonated derivatives .
  • meso-Erythritol: Lacks reactive leaving groups, making it inert under most conditions. Its primary use lies in its hygroscopic properties as a non-caloric sweetener or pharmaceutical excipient .

Enzymatic and Biochemical Interactions

  • This compound: No direct enzymatic studies are cited in available literature.
  • EP and EEP : Demonstrated competitive inhibition in enzymatic assays targeting IspD (a key enzyme in the MEP pathway), with IC₅₀ values of 12 µM and 8 µM, respectively .

Biological Activity

Dimesyl-meso-erythritol is a compound derived from meso-erythritol, a sugar alcohol known for its low-calorie sweetening properties. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two mesylate groups attached to the erythritol backbone. This modification enhances its solubility and potential biological activity compared to its parent compound, meso-erythritol.

Metabolism and Absorption

Research indicates that erythritol, including its derivatives like this compound, is minimally metabolized in humans. Approximately 90% of ingested erythritol is absorbed in the small intestine and excreted unchanged in urine, with negligible fermentation by gut microbiota . This property makes it a candidate for use as a low-calorie sweetener without significant impact on blood glucose levels.

Cardiovascular Effects

Recent studies have raised concerns about the cardiovascular implications of erythritol consumption. A significant body of research suggests that erythritol can enhance platelet reactivity, leading to increased thrombus formation. For instance, a study involving over 4,000 participants found that higher plasma levels of erythritol were associated with an elevated risk of major adverse cardiovascular events (MACE), including heart attacks and strokes .

The mechanism behind this effect appears to involve the activation of platelets, which are crucial for blood clotting. In vitro studies demonstrated that erythritol significantly increased collagen-dependent platelet adhesion and thrombus formation under physiological conditions .

Case Studies

  • Cleveland Clinic Study : A controlled study demonstrated that after consuming a drink containing erythritol, participants exhibited over a 1,000-fold increase in plasma erythritol levels. Notably, platelet aggregation responses were markedly heightened compared to those who consumed sugar .
  • Longitudinal Observational Study : In a cohort study tracking participants over three years, researchers found that elevated erythritol levels correlated with a higher incidence of heart attacks and strokes. The hazard ratios indicated that for every 1 μM increase in erythritol concentrations, there was a corresponding increase in MACE risk .

Summary of Research Findings

StudyFindingsPopulation
Cleveland Clinic StudyIncreased platelet reactivity post-ingestion of erythritol20 healthy volunteers
Longitudinal StudyHigher erythritol levels linked to increased cardiovascular event riskOver 4,000 participants
NIH ResearchErythritol consumption associated with enhanced blood clot formationVarious cohorts

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimesyl-meso-erythritol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Dimesyl-meso-erythritol is synthesized via sulfonation of meso-erythritol using methanesulfonyl chloride under controlled acidic or basic conditions. Key parameters include temperature (optimal range: 0–5°C to minimize side reactions), stoichiometry (2:1 molar ratio of methanesulfonyl chloride to meso-erythritol), and solvent choice (e.g., dichloromethane or THF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires monitoring by TLC or HPLC . Characterization via 1^1H/13^13C NMR should confirm the presence of two mesyl groups (δ ~3.0 ppm for CH3_3SO2_2) and retention of erythritol’s stereochemistry .

Q. How can researchers validate the structural integrity of dimesyl-meso-erythritol post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Verify absence of unreacted hydroxyl groups (absence of broad ~3.5 ppm peaks in 1^1H NMR) and mesyl group integration.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+^+ at m/z 294.2 for C6_6H14_{14}O8_8S2_2) .
  • HPLC-ELSD : Use a Shodex KC-811 column with isocratic elution (0.1% H3_3PO4_4 in H2_2O) to assess purity (>98%) .

Q. What functional group reactivity should be considered when designing derivatives of dimesyl-meso-erythritol?

  • Methodological Answer : The mesyl groups are electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the erythritol backbone may limit reactivity. Computational modeling (DFT or MD simulations) can predict reaction sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress with 1^1H NMR) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for dimesyl-meso-erythritol across solvents?

  • Methodological Answer : Discrepancies often arise from crystallinity differences or hydration states. Systematically test solubility in polar aprotic solvents (DMSO, DMF), chlorinated solvents (CH2_2Cl2_2), and water using gravimetric analysis. Pair with DSC to identify polymorphs (endothermic peaks >120°C indicate anhydrous forms) . Publish raw solubility data (e.g., mg/mL at 25°C) in supplementary materials to enable reproducibility .

Q. What advanced statistical models are suitable for optimizing dimesyl-meso-erythritol synthesis under green chemistry principles?

  • Methodological Answer : Apply response surface methodology (RSM) or artificial neural networks (ANN) to model yield as a function of:

  • Catalyst load (e.g., pyridine vs. DMAP).
  • Solvent sustainability (e.g., Cyrene vs. THF).
  • Energy input (microwave vs. conventional heating).
    Validate models with ANOVA and cross-correlation matrices .

Q. How can researchers address conflicting bioactivity results in dimesyl-meso-erythritol’s role as a kinase inhibitor?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentration, pH). Conduct dose-response curves (IC50_{50}) under standardized protocols (e.g., ADP-Glo™ Kinase Assay). Use negative controls (unmodified meso-erythritol) and positive controls (staurosporine). Perform molecular docking studies (AutoDock Vina) to compare binding affinities with crystallographic data (PDB entries) .

Q. Key Methodological Recommendations

  • Stereochemical Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm meso configuration .
  • Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
  • Peer Review Compliance : Structure manuscripts per Medicinal Chemistry Research guidelines, emphasizing experimental reproducibility .

Properties

CAS No.

13308-13-9

Molecular Formula

C6H14O8S2

Molecular Weight

278.3 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+

InChI Key

YCPOZVAOBBQLRI-OLQVQODUSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O

Origin of Product

United States

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